molecular formula C13H6Cl3F3N2O B2647562 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 930518-10-8

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2647562
CAS No.: 930518-10-8
M. Wt: 369.55
InChI Key: URPBYEWCXKUBSN-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O/c14-9-2-1-7(4-8(9)13(17,18)19)21-12(22)6-3-10(15)11(16)20-5-6/h1-5H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBYEWCXKUBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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